

# Spectroscopic and Synthetic Profile of Benzyl 5-Bromoamyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: **Benzyl 5-Bromoamyl Ether**

Cat. No.: **B116713**

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for **Benzyl 5-bromoamyl ether**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Structure and Properties

IUPAC Name: 1-(benzyloxy)-5-bromopentane Molecular Formula: C<sub>12</sub>H<sub>17</sub>BrO  
Molecular Weight: 257.17 g/mol [1] CAS Number: 1014-93-3[1]

## Spectroscopic Data

A complete experimental spectroscopic analysis of **Benzyl 5-bromoamyl ether** is crucial for its unambiguous identification and characterization. While a full experimental dataset is not publicly available, the following sections provide predicted data based on the known spectroscopic behavior of similar compounds and general principles of spectroscopy, supplemented with available information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.25-7.40	m	5H	Ar-H
4.50	s	2H	-O-CH <sub>2</sub> -Ph
3.45	t, J = 6.8 Hz	2H	-CH <sub>2</sub> -Br
3.40	t, J = 6.4 Hz	2H	-O-CH <sub>2</sub> -
1.90	p, J = 6.8 Hz	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Br
1.65	p, J = 6.6 Hz	2H	-OCH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.50	p, J = 6.7 Hz	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Predicted <sup>13</sup>C NMR Spectral Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
138.5	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
127.5	Ar-CH
72.9	-O-CH <sub>2</sub> -Ph
70.0	-O-CH <sub>2</sub> -
33.7	-CH <sub>2</sub> -Br
32.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> Br
29.5	-OCH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
25.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded on a Bruker IFS 85 instrument.[\[1\]](#) While the full spectrum is not available, the expected characteristic absorption bands are listed below.

#### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080-3030	Medium	C-H stretch (aromatic)
2940-2860	Strong	C-H stretch (aliphatic)
1495, 1455	Medium	C=C stretch (aromatic ring)
1100	Strong	C-O-C stretch (ether)
695, 735	Strong	C-H bend (out-of-plane, monosubstituted benzene)
650-550	Medium	C-Br stretch

## Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **Benzyl 5-bromoamyl ether** is available. The monoisotopic mass is 256.0463 Da.[\[1\]](#)

#### Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	257.05358
[M+Na] <sup>+</sup>	279.03552
[M-H] <sup>-</sup>	255.03902
[M+NH <sub>4</sub> ] <sup>+</sup>	274.08012
[M+K] <sup>+</sup>	295.00946

The fragmentation of **Benzyl 5-bromoamyl ether** in mass spectrometry is expected to proceed through characteristic pathways for ethers and alkyl halides. Key fragmentation would involve

the cleavage of the C-O and C-Br bonds, as well as fragmentation of the amyl chain. The most prominent peak is often the tropylid cation at  $m/z$  91, formed by rearrangement of the benzyl cation.

## Experimental Protocols

### Synthesis of Benzyl 5-Bromoamyl Ether via Williamson Ether Synthesis

This protocol is adapted from the general Williamson ether synthesis, a reliable method for preparing unsymmetrical ethers.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction Scheme:

Materials:

- Benzyl alcohol
- 1,5-Dibromopentane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
- Add 1,5-dibromopentane (1.5 eq.) to the reaction mixture.
- Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH<sub>4</sub>Cl.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Benzyl 5-bromoamyl ether**.

## Spectroscopic Characterization Methods

### NMR Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent and tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy:

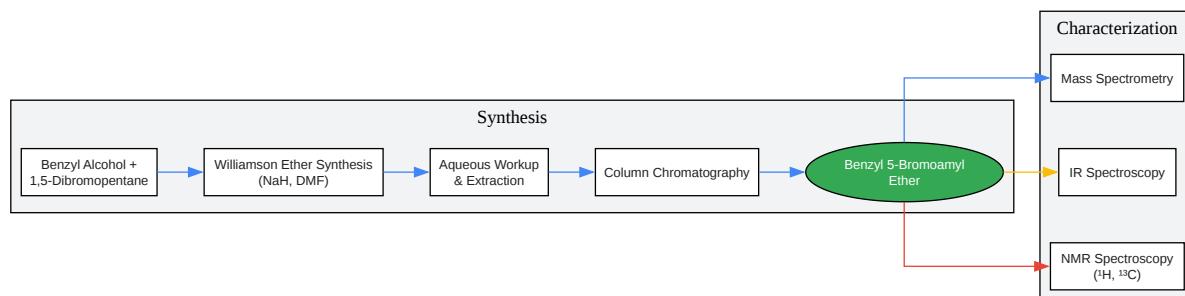
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.

### Mass Spectrometry:

Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Benzyl 5-bromoamyl ether**.



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*Synthesis and characterization workflow.*

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## References

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyl 5-Bromoamyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116713#spectroscopic-data-nmr-ir-ms-of-benzyl-5-bromoamyl-ether\]](https://www.benchchem.com/product/b116713#spectroscopic-data-nmr-ir-ms-of-benzyl-5-bromoamyl-ether)

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